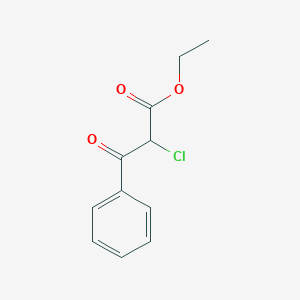

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Descripción general

Descripción

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester of phenyl-substituted acetic acid and is commonly used in organic synthesis and research. This compound is known for its reactivity and versatility in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Chlorination of Ethyl Phenylacetate: One common synthetic route involves the chlorination of ethyl phenylacetate using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Oxidation of this compound: Another method involves the oxidation of this compound using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides, and amines.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Chloro-substituted esters, ethers, and amines.

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism by which ethyl 2-chloro-3-oxo-3-phenylpropanoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.

Comparación Con Compuestos Similares

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is similar to other chlorinated esters and phenyl-substituted compounds. Some similar compounds include:

Ethyl phenylacetate: A related ester without the chlorine atom.

Ethyl 2-chloro-3-oxopropanoate: A chlorinated ester without the phenyl group.

Ethyl 3-oxo-3-phenylpropanoate: A non-chlorinated ester with a similar structure.

Uniqueness: this compound is unique due to its combination of chlorination and phenyl substitution, which imparts distinct reactivity and chemical properties compared to its similar compounds.

Actividad Biológica

Ethyl 2-chloro-3-oxo-3-phenylpropanoate, a compound with the molecular formula CHClO and a molecular weight of approximately 226.65 g/mol, is classified as an α-chloro β-keto ester. This compound has garnered attention in synthetic organic chemistry due to its reactivity and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the reaction of phenylacetone derivatives with chloroacetic acid. One efficient synthesis method involves a boric acid-catalyzed multi-component reaction, which has been noted for its simplicity and high yield. The compound is characterized by its distinct spectral data, including Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS), confirming its structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 226.65 g/mol |

| Physical State | Pale yellow liquid |

| Boiling Point | Varies (dependent on purity) |

| Reactivity | Susceptible to hydrolysis and nucleophilic substitution |

The biological activity of this compound primarily involves nucleophilic attack at the carbonyl carbon by various nucleophiles, leading to the formation of alcohols or acids depending on the reaction conditions (acidic or basic). The presence of the chlorine atom enhances electrophilicity at the adjacent carbon, facilitating further reactions such as substitution or addition .

Enzymatic Studies

Recent studies have explored the hydrolysis of this compound using ultrasound-assisted methods. These studies revealed enhanced reaction rates and yields when specific enzymes were employed, indicating potential applications in enzymatic catalysis. Additionally, microbial reduction processes have been investigated for their ability to produce enantiomerically enriched products from this compound.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant inhibitory effects against various bacterial strains and cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl group can influence biological activity, with electron-donating groups enhancing efficacy .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of this compound derivatives found that compounds with electron-withdrawing groups were generally inactive, while those with electron-donating groups showed increased potency against Gram-positive bacteria.

- Anticancer Evaluation : Another investigation focused on the anticancer potential of this compound's derivatives indicated that specific structural modifications led to significant cytotoxic effects in various cancer cell lines. The most effective derivatives exhibited low toxicity towards normal mammalian cells while maintaining high selectivity against cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Active against Gram-positive bacteria; SAR indicates importance of substituents |

| Anticancer | Significant cytotoxicity in cancer cell lines; low toxicity in normal cells |

Propiedades

IUPAC Name |

ethyl 2-chloro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIINBVGKBDRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.